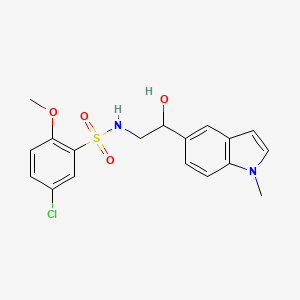

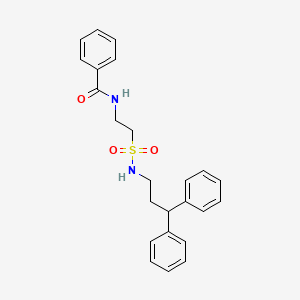

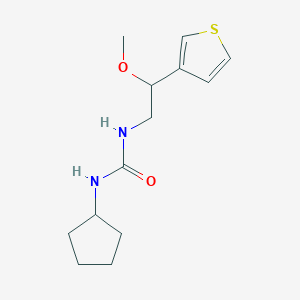

![molecular formula C11H17NO3 B2925571 Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-50-8](/img/structure/B2925571.png)

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure made up of two rings of three carbon atoms each .

Synthesis Analysis

The synthesis of such compounds has been a subject of interest in the field of organic chemistry . The strategy for their synthesis is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure made up of two rings of three carbon atoms each . This structure is still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is a powder at room temperature . The compound is stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis Improvements and Applications

Scalable Synthesis Routes

An efficient scalable route for synthesizing enantiomerically pure tert-butyl derivatives has been developed, showing significant improvements over traditional methods. This approach utilizes commercially available chiral lactone, achieving a 43% yield over nine chemical transformations for kilogram-scale production (Maton et al., 2010).

Molecular Structure Elucidation

The synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, have been reported. This work detailed the molecule's molecular structure through high-resolution techniques, providing a basis for further chemical and pharmacological studies (Moriguchi et al., 2014).

Chemical Transformations and Derivatives

Synthesis of Stereoisomers

Research has been conducted on synthesizing all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work showcases the adaptability of reaction conditions to obtain either cis or trans acids, highlighting the method's effectiveness for producing unnatural amino acids (Bakonyi et al., 2013).

Conformationally Constrained Amino Acids

A novel synthesis route for conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, aiming at generating peptidomimetics, demonstrates the methodological advancements in creating complex structures from simpler amino acids like L-serine (Hart & Rapoport, 1999).

Innovative Synthetic Methods

One-Pot Curtius Rearrangement

A mild and efficient one-pot method for synthesizing Boc-protected amines via Curtius rearrangement has been developed. This technique is compatible with various substrates, including malonate derivatives, facilitating access to protected amino acids and demonstrating the tert-butyl compound's role in simplifying synthetic pathways (Lebel & Leogane, 2005).

Metal-Free Carbofunctionalization

An eco-friendly, metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling has been reported. This method uses tert-butyl carbazate, highlighting the tert-butyl group's versatility in facilitating sustainable chemical reactions (Xie et al., 2019).

Safety and Hazards

The safety information for Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Direcciones Futuras

The future directions for the study and use of Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involve further exploration of the rich chemical space surrounding the [2.1.1] platform . This includes the development of new synthetic routes, implementation of new methodologies, and new exit vectorization .

Propiedades

IUPAC Name |

tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTHGKHKOKQXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1(C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467454-50-8 |

Source

|

| Record name | tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

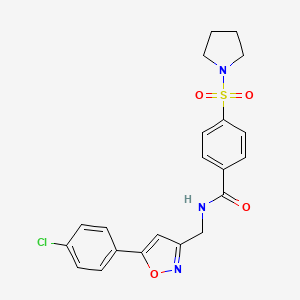

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)

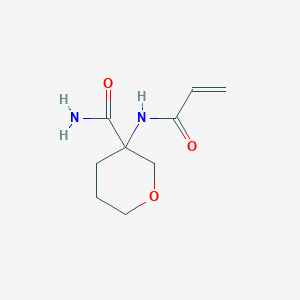

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)

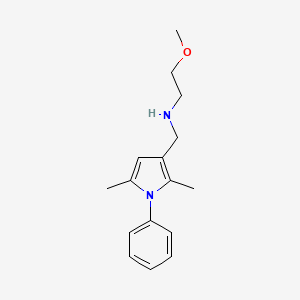

![2-{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2925506.png)